Cas no 2137911-01-2 (2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2137911-01-2
- EN300-705339
- 2-cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid
- 2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid
-
- Inchi: 1S/C14H16O4/c15-7-10-11(14(16)17)13(8-3-1-2-4-8)18-12(10)9-5-6-9/h7-9H,1-6H2,(H,16,17)
- InChI Key: BLOYKGVCKPOKKK-UHFFFAOYSA-N
- SMILES: O1C(=C(C(=O)O)C(C=O)=C1C1CC1)C1CCCC1
Computed Properties
- Exact Mass: 248.10485899g/mol
- Monoisotopic Mass: 248.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 67.5Ų
2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705339-2.5g |
2-cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid |
2137911-01-2 | 95.0% | 2.5g |
$2155.0 | 2025-03-12 | |
Enamine | EN300-705339-0.25g |
2-cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid |
2137911-01-2 | 95.0% | 0.25g |
$1012.0 | 2025-03-12 | |
Enamine | EN300-705339-0.5g |
2-cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid |
2137911-01-2 | 95.0% | 0.5g |
$1056.0 | 2025-03-12 | |
Enamine | EN300-705339-1.0g |
2-cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid |
2137911-01-2 | 95.0% | 1.0g |
$1100.0 | 2025-03-12 | |
Enamine | EN300-705339-0.1g |
2-cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid |
2137911-01-2 | 95.0% | 0.1g |
$968.0 | 2025-03-12 | |
Enamine | EN300-705339-0.05g |
2-cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid |
2137911-01-2 | 95.0% | 0.05g |
$924.0 | 2025-03-12 | |
Enamine | EN300-705339-5.0g |
2-cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid |
2137911-01-2 | 95.0% | 5.0g |
$3189.0 | 2025-03-12 | |
Enamine | EN300-705339-10.0g |
2-cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid |
2137911-01-2 | 95.0% | 10.0g |
$4729.0 | 2025-03-12 |
2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid Related Literature
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on 2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid
Introduction to 2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid (CAS No. 2137911-01-2)
2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2137911-01-2, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and utility in pharmaceutical applications. The presence of both cyclopentyl and cyclopropyl substituents in its molecular framework introduces unique steric and electronic properties, making it a promising scaffold for the development of novel bioactive molecules.
The molecular structure of 2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid consists of a furan ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a formyl group. Additionally, the 5-position is occupied by a cyclopropyl group, while the 2-position is adorned with a cyclopentyl moiety. This particular arrangement of functional groups and substituents imparts distinct chemical reactivity and biological potential, which has been explored in various research studies.
In recent years, there has been a surge in interest regarding furan-based compounds due to their remarkable pharmacological properties. Furan derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. The formyl group in 2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid serves as a versatile handle for further functionalization, enabling chemists to modify its structure and tailor its biological profile for specific therapeutic applications.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The cyclopentyl and cyclopropyl groups contribute to the molecule's lipophilicity, which is often crucial for membrane permeability and oral bioavailability. Furthermore, the carboxylic acid functionality allows for facile derivatization into esters or amides, expanding its utility in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have facilitated the design of novel furan derivatives with enhanced biological activity. Studies have demonstrated that substituents such as cyclopentyl and cyclopropyl can significantly influence the binding affinity of furan-based molecules to biological targets. For instance, computational studies on similar scaffolds have revealed that these substituents can optimize interactions with enzymes and receptors involved in disease pathways.
The synthesis of 2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid represents a challenging yet rewarding endeavor for organic chemists. The presence of multiple stereocenters and sensitive functional groups necessitates careful planning and execution during the synthetic process. However, recent methodologies have improved the efficiency and yield of such syntheses, making it more accessible for research purposes.
In terms of applications, this compound has been investigated in various preclinical studies as a potential lead for drug development. Its structural features make it an attractive candidate for modulating biological pathways associated with neurological disorders, cancer, and inflammatory diseases. For example, preliminary studies have suggested that derivatives of this compound may interact with enzymes involved in neurotransmitter synthesis or degradation.
The formyl group present in 2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid is particularly noteworthy due to its reactivity in forming Schiff bases or undergoing condensation reactions with amines to produce imines. These reactions are fundamental in constructing more complex molecules and have been exploited in the synthesis of metal chelates used in diagnostic imaging.
Another area of interest is the exploration of 2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid as a precursor for heterocyclic compounds with pharmaceutical relevance. Heterocycles are integral components of many drugs on the market today, and furans are no exception. By leveraging this compound as a starting material, researchers can access novel heterocycles through cyclization or functional group interconversions.
The growing body of literature on furan derivatives underscores their importance in modern drug discovery. As synthetic techniques continue to evolve, access to increasingly complex furan-based molecules will become more feasible. This will undoubtedly lead to new therapeutic interventions targeting previously untapped disease mechanisms.
In conclusion,2-Cyclopentyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid (CAS No. 2137911-01-2) stands as a testament to the ingenuity of medicinal chemistry. Its unique structural features offer numerous opportunities for further exploration and development. As research progresses, this compound is poised to play a significant role in shaping future therapeutic strategies across various medical disciplines.
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